Bevantolol hydrochloride
Overview
Description
Bevantolol hydrochloride is a beta-adrenoceptor antagonist with properties that make it cardioselective, which means it preferentially blocks the beta-1 adrenergic receptors in the heart rather than beta-2 receptors in the lungs. This selectivity is beneficial in treating cardiovascular conditions without significantly affecting the respiratory system, as demonstrated in a study involving asthmatic patients . Bevantolol has been evaluated for its efficacy in various cardiovascular conditions and has been found to have a unique pharmacological profile compared to other beta-blockers like propranolol .
Synthesis Analysis
The synthesis of bevantolol hydrochloride involves the use of 3,4-dimethoxyphenethylamine and (S)-(+)-m-tolyl glycidyl ether derived from (R)-(-)-epichlorohydrin. This process establishes the absolute configuration of the (+) and (-) enantiomers as R and S, respectively . The enantiomers of bevantolol can be directly separated using a chiral cellulose column, which is important for ensuring the purity and efficacy of the drug .
Molecular Structure Analysis
The molecular structure of bevantolol hydrochloride has been studied through various methods, including IR spectroscopy, differential scanning calorimetry, and single-crystal X-ray analysis. These studies have confirmed the spontaneous resolution of bevantolol hydrochloride and have provided insights into its absolute configuration and crystal packing .
Chemical Reactions Analysis
Bevantolol hydrochloride's chemical reactions, particularly its interaction with other drugs, have been explored in clinical settings. For instance, when combined with hydrochlorothiazide, a diuretic, bevantolol enhances the hypotensive effect and provides better control of hypertension . Additionally, bevantolol can attenuate the renin secretion and catecholamine release stimulated by thiazide, which may contribute to its antihypertensive effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of bevantolol hydrochloride have been characterized by its melting point phase diagrams for both the free base and hydrochloride salt forms. The hydrochloride salt forms are classified as conglomerates, which have a eutectic only at the racemic mixture . Bevantolol's pharmacokinetics are clinically advantageous, with good oral absorption, systemic bioavailability of 60%, and a predictable elimination half-life of 1.5 hours .
Scientific Research Applications
Application in Huntington's Disease
- Chorea Reduction in Huntington's Disease : Bevantolol hydrochloride, specifically SOM3355, a β1-adrenoreceptor antagonist with vesicular monoamine transporter type 2 inhibitory properties, has been studied for its effectiveness in reducing chorea in patients with Huntington's disease. A proof-of-concept study demonstrated that SOM3355 significantly improved chorea scores compared to placebo, suggesting its potential utility as an antichoreic drug (Gámez et al., 2022).
Analytical and Chemical Studies
- Direct Resolution Procedure : Research on the solubility of bevantolol hydrochloride led to the development of an effective and robust resolution procedure for this chiral drug. This preferential crystallization approach is based on the drug's solubility characteristics (Bredikhina et al., 2016).
- Determination in Human Plasma : A liquid chromatography-electrospray ionization tandem mass spectrometry method was established for determining bevantolol in human plasma. This methodology supports bioequivalence studies of bevantolol hydrochloride tablets (Ren et al., 2014).
Cardiovascular Applications
- Treatment of Cardiomyopathy : Bevantolol, compared with metoprolol, showed similar beneficial effects on cardiac function and natriuretic peptides in patients with idiopathic dilated cardiomyopathy. This indicates its effectiveness in managing heart conditions (Hara et al., 2002).
Pharmacokinetics and Effects
- Pharmacokinetic Parameters : Studies have been conducted to understand the pharmacokinetics of bevantolol in volunteers, shedding light on its beta-adrenoceptor blocking effects and systemic availability (Vermeij & Brummelen, 2004).
General Medical Applications
- Essential Hypertension Treatment : Research has demonstrated the efficacy and safety of Bevantolol HCl in treating mild to moderately severe essential hypertension, highlighting its potential as an antihypertensive agent with minimal impact on lipid and glucose metabolism (Choi et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKCFSPYUMXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59170-23-9 (Parent) | |
Record name | Bevantolol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048633 | |
Record name | Bevantolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bevantolol hydrochloride | |
CAS RN |
42864-78-8 | |
Record name | Bevantolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42864-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bevantolol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bevantolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bevantolol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEVANTOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB9HU07BC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.